Copper (II) acetyl acetonate

Description

Significance of Metal β-Diketonates in Coordination Chemistry

Metal β-diketonates, such as copper (II) acetylacetonate (B107027), represent a crucial class of coordination compounds. prochemonline.com Their importance stems from the ability of the β-diketonate ligand, a bidentate chelating agent, to coordinate with a metal ion through its two oxygen atoms, often resulting in a stable square planar geometry, particularly for metal ions with a d8 electronic configuration. prochemonline.com This structural arrangement imparts stability, volatility, and solubility in organic solvents to the resulting complexes. prochemonline.com

These characteristics make metal β-diketonates highly versatile, with applications as catalysts, precursors for metal oxide thin films and nanomaterials, and as energy-efficient emissive materials. prochemonline.com The ability to fine-tune the chemical properties of these complexes by modifying the β-diketonate ligand is a key factor in their widespread use in developing materials with specific biological and physical properties. rsc.org The keto-enol tautomerism exhibited by β-diketones makes them ideal ligands for complexation with a wide array of metal ions. rsc.org

Overview of Copper (II) Acetylacetonate as a Research Subject

Copper (II) acetylacetonate, often abbreviated as Cu(acac)₂, is a well-known and extensively studied member of the metal β-diketonate family. researchgate.net Its ease of preparation, stability in both air and water, and low cost contribute to its widespread use in various chemical transformations. researchgate.netthieme-connect.com

The compound is recognized as a versatile catalyst for a multitude of organic reactions. thieme-connect.comsigmaaldrich.com It serves as a precursor for the synthesis of copper and copper oxide nanoparticles due to its relatively low decomposition temperature. sigmaaldrich.com Furthermore, its applications extend to the fabrication of carbon nanostructures through methods like chemical vapor deposition (CVD). americanelements.com

Historical Context of Copper (II) Acetylacetonate Investigations

The study of metal-acetylacetonate complexes has a long history, with early investigations focusing on their synthesis and fundamental properties. Over time, the unique characteristics of these compounds, including their catalytic activity, have led to more in-depth research. The preparation and investigation of bis(acetylacetonato)copper(II) have been subjects of academic interest for many years, with some literature dating back to the early 1970s. acs.org The continuous exploration of Cu(acac)₂ and its analogs has expanded their applications into various fields of modern chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJPSWYYEKYVEJ-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CuO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] | |

| Record name | Cupric acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |

| Record name | CUPRIC ACETYLACETONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water; soluble in chloroform | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |

| Record name | CUPRIC ACETYLACETONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue powder | |

CAS No. |

13395-16-9 | |

| Record name | Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) 4-oxopent-2-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER(II) 4-OXOPENT-2-EN-2-OLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQY9TJ8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CUPRIC ACETYLACETONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

284 C degrees (decomposes) | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |

| Record name | CUPRIC ACETYLACETONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Copper Ii Acetylacetonate

Chelation-Based Synthesis of Copper (II) Acetylacetonate (B107027) and its Derivatives

The primary synthetic route to copper (II) acetylacetonate involves the reaction of a copper (II) salt with acetylacetone (B45752) (acacH), which acts as a bidentate ligand. The enol form of acetylacetone is deprotonated in the reaction, and the resulting acetylacetonate anion (acac⁻) chelates to the Cu²⁺ ion.

Synthesis from Acetylacetone and Copper Salts

The synthesis of copper (II) acetylacetonate can be readily achieved by reacting various copper (II) salts with acetylacetone. niscpr.res.in Common copper salts used include copper (II) chloride, copper (II) acetate (B1210297), and copper (II) nitrate. niscpr.res.innih.goviaea.org

One prevalent method involves dissolving a copper (II) salt, such as copper (II) chloride dihydrate, in water. rsc.orgrsc.org A solution of acetylacetone, often dissolved in a solvent like methanol to improve miscibility, is then added to the aqueous copper salt solution. rsc.orgrsc.org The reaction is typically carried out in the presence of a base, such as sodium acetate, which facilitates the deprotonation of acetylacetone to its enolate form, driving the formation of the stable, neutral copper (II) acetylacetonate complex. rsc.orgrsc.org The resulting blue precipitate of Cu(acac)₂ can then be isolated by filtration. rsc.org

Alternatively, copper (II) acetate can be reacted with acetylacetone in a methanol-water mixture, followed by refluxing to yield the product. iaea.orgjmchemsci.com Another approach utilizes copper (II) nitrate, where an initial reaction with ammonia (B1221849) forms copper hydroxide (B78521), which then reacts with acetylacetone to produce the desired complex. nih.govscribd.com A more specialized method employs a "high-activity" copper salt, which is reacted with acetylacetone in an organic solvent. nanonasibulin.com

The general reaction can be represented as: CuX₂ + 2 CH₃COCH₂COCH₃ → Cu(CH₃COCHCOCH₃)₂ + 2 HX (where X is the anion of the copper salt)

Table 1: Comparison of Synthetic Methods for Copper (II) Acetylacetonate

| Copper Salt | Reagents | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Copper(II) Chloride Dihydrate | Acetylacetone, Sodium Acetate | Water, Methanol | Dropwise addition of acetylacetone solution, followed by addition of sodium acetate solution. rsc.org | rsc.orgrsc.org |

| Copper(II) Acetate | Acetylacetone | Methanol-Water | Refluxing the reaction mixture. iaea.orgjmchemsci.com | iaea.orgjmchemsci.com |

| Copper(II) Nitrate | Ammonia, Acetylacetone | Water | Formation of copper hydroxide intermediate. nih.govscribd.com | nih.govscribd.com |

Complexation Reactions with Substituted Acetylacetones

The versatility of the chelation synthesis extends to the use of substituted acetylacetones, allowing for the fine-tuning of the properties of the resulting copper (II) complexes. The introduction of substituents on the acetylacetonate ligand can influence the electronic and steric properties of the complex.

For instance, the synthesis of copper (II) complexes with 3-substituted acetylacetonate ligands, such as 3-chloro- and 3-methylacetylacetone, has been reported. researchgate.net These complexes are prepared by reacting copper (II) acetate with the corresponding substituted acetylacetone. jmchemsci.com The electronic nature of the substituent on the acac ligand has been shown to affect the solvatochromic properties of the resulting copper complexes. researchgate.net

Furthermore, more complex substituted acetylacetones, such as those derived from the reaction of acetylacetone with aldehydes, have been used to create novel copper (II) complexes. rsc.org For example, new triketones formed from the reaction of acetylacetone with aromatic aldehydes can act as ligands for copper (II), leading to the formation of mixed-ligand complexes. rsc.org The synthesis of copper (II) complexes with N,O-donor ligands based on pyrazole moieties supported by 3-substituted acetylacetone scaffolds has also been demonstrated, showcasing the broad scope of this synthetic approach. nih.gov

Table 2: Examples of Substituted Acetylacetonate Ligands Used in Copper(II) Complexation

| Substituent on Acetylacetone | Resulting Copper(II) Complex Type | Reference |

|---|---|---|

| 3-Chloro | Bis(3-chloroacetylacetonato)copper(II) | jmchemsci.comresearchgate.net |

| 3-Methyl | Bis(3-methylacetylacetonato)copper(II) | researchgate.net |

| Phenyl(1H-pyrazol-1-yl)methyl | Copper(II) complexes with N,O-donor pyrazole-based ligands | nih.gov |

Synthesis of Heteroligand Copper (II) Acetylacetonate Complexes

Heteroligand, or mixed-ligand, copper (II) acetylacetonate complexes contain the acetylacetonate ligand along with one or more other types of ligands. These complexes are of interest due to their potential for novel structural motifs and reactivity.

Preparation with Nitrogen-Containing Heterocycles

A significant area of research involves the synthesis of heteroligand copper (II) acetylacetonate complexes with nitrogen-containing heterocyclic ligands. These ligands can coordinate to the copper center, often in the axial positions of the square planar Cu(acac)₂ core.

Examples include the reaction of bis(acetylacetonato)copper(II) with ligands such as 2-amino-1-methylbenzimidazole, which results in a heteroligand complex where the benzimidazole derivative coordinates to the copper ion. researchcommons.org Similarly, complexes with pyrazole and dipyrrin-based ligands have been synthesized. The reaction of Cu(acac)₂ with meso-substituted dipyrrins bearing imidazole (B134444) or benzimidazole groups can lead to the formation of mononuclear or even polymeric copper complexes. ias.ac.in

The synthesis of these complexes often involves the direct reaction of Cu(acac)₂ with the heterocyclic ligand in an appropriate solvent. The resulting complexes can exhibit different coordination geometries, such as square pyramidal or distorted octahedral, depending on the nature of the heterocyclic ligand and the reaction conditions.

Mixed Ligand Approaches

Beyond nitrogen heterocycles, a wide variety of other ligands can be incorporated to form mixed-ligand copper (II) acetylacetonate complexes. These approaches often involve the reaction of Cu(acac)₂ with a chelating ligand, which can either add to the copper center or substitute one of the acetylacetonate ligands. niscpr.res.in

For example, reactions of bis(acetylacetonato)copper(II) with chelating ligands like ethylenediamine, glycine, and o-aminophenol have been studied under various conditions, leading to a range of mixed-ligand complexes. niscpr.res.in In some cases, template synthesis can occur, where the coordinated acetylacetonate ligand reacts with the incoming chelating ligand to form a new Schiff base ligand in situ. niscpr.res.in

Another approach involves the synthesis of ternary complexes with other bidentate ligands. For instance, mixed-ligand complexes of copper(II) with acetylacetone and caffeine have been prepared and characterized. chesci.com The reaction of [Cu(acac)(AA)(H₂O)]⁺ (where AA is a bidentate N-donor ligand like 2,2'-bipyridine) with carboxylate anions has also been shown to lead to the substitution of the acetylacetonate ligand, forming new heteroleptic complexes. lew.ro

Nanoparticle and Thin Film Fabrication via Copper (II) Acetylacetonate Precursors

Copper (II) acetylacetonate is a valuable precursor for the fabrication of copper-based nanomaterials, including nanoparticles and thin films, due to its volatility and clean decomposition.

The thermal decomposition of Cu(acac)₂ vapor is a common method for synthesizing copper and copper oxide nanoparticles. nanonasibulin.com By controlling parameters such as the precursor vapor pressure and the furnace temperature in a flow reactor, the size and composition of the resulting nanoparticles can be tuned. nanonasibulin.com For example, at lower temperatures, crystalline copper nanoparticles are typically formed, while at higher temperatures, the product can be a mixture of copper and copper (I) oxide, depending on the precursor pressure. nanonasibulin.com The presence of reactive gases like oxygen, hydrogen, or water vapor during decomposition can further influence the composition of the nanoparticles, leading to the formation of copper (I) oxide (Cu₂O) or copper (II) oxide (CuO). tandfonline.comresearchgate.net

In the realm of thin film deposition, Cu(acac)₂ is utilized as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD). In a selective CVD process, the decomposition of Cu(acac)₂ in a hydrogen flow can be used to deposit metallic copper thin films on catalytically active substrates like nickel and palladium at relatively low temperatures. oup.com Plasma-enhanced CVD (PECVD) has also been employed to deposit thin copper films from Cu(acac)₂ at low temperatures. dntb.gov.ua

More recently, atomic layer deposition of cuprous oxide (Cu₂O) thin films has been achieved using copper (II) acetylacetonate as the copper precursor and a combination of water and oxygen as the reactant. aip.orgresearchgate.netaip.org This ALD process demonstrates self-limiting growth, allowing for the deposition of uniform, polycrystalline Cu₂O films with controlled thickness, which are of interest for applications in electronics and photovoltaics. aip.orgresearchgate.netaip.org

Table 3: Applications of Copper (II) Acetylacetonate in Nanomaterial Synthesis

| Application | Method | Key Findings | Reference |

|---|---|---|---|

| Nanoparticle Synthesis | Thermal Decomposition of Vapor | Formation of crystalline copper and copper(I) oxide nanoparticles; size and composition are tunable. nanonasibulin.com | nanonasibulin.comtandfonline.comresearchgate.net |

| Thin Film Deposition | Chemical Vapor Deposition (CVD) | Selective deposition of metallic copper films on catalytic substrates. oup.com | oup.comdntb.gov.ua |

| Thin Film Deposition | Atomic Layer Deposition (ALD) | Growth of uniform, polycrystalline Cu₂O thin films with self-limiting behavior. aip.orgresearchgate.netaip.org | aip.orgresearchgate.netaip.org |

Vapor Phase Decomposition for Copper and Copper Oxide Nanoparticle Formation

The thermal decomposition of Copper (II) acetylacetonate in the vapor phase is a versatile method for generating copper and copper oxide nanoparticles. The characteristics of the resulting nanoparticles, including their composition, size, and crystallinity, are highly dependent on the experimental conditions such as temperature, precursor vapor pressure, and the gaseous environment.

Studies using a vertical flow reactor in an inert nitrogen atmosphere have shown that at furnace temperatures of 431.5°C and 596.0°C, only crystalline copper nanoparticles are produced. nanonasibulin.comiaea.org However, at a higher temperature of 705.0°C, the composition of the product is contingent on the precursor vapor pressure. At this temperature, copper particles form at pressures above 10 Pa, while copper (I) oxide forms at pressures at or below 1 Pa. nanonasibulin.comiaea.org A mixture of both is observed at intermediate pressures. nanonasibulin.com This suggests that at lower precursor concentrations, a unimolecular decomposition may occur, leading to Cu₂O formation. nanonasibulin.com In contrast, higher vapor pressures increase the likelihood of bimolecular or higher-order collisions during thermolysis, resulting in pure copper. nanonasibulin.com

The size of the primary particles is also influenced by these parameters. At 432°C, particle size is directly dependent on the precursor pressure, with geometric mean diameters ranging from 4.2 nm at 0.07 Pa to 27.3 nm at 6 Pa. acs.orgresearchgate.net

The composition of the carrier gas significantly impacts the decomposition process and the final products.

Hydrogen: The presence of hydrogen in the nitrogen carrier gas does not significantly affect the decomposition rate of Cu(acac)₂. acs.orgresearchgate.net Research indicates that thermal decomposition in a hydrogen environment is incomplete at temperatures around 432°C. researchgate.net

Water Vapor: Introducing water vapor into the system creates the most reactive conditions for precursor decomposition. acs.orgresearchgate.net Water facilitates a reaction pathway that enhances the breakdown of the precursor, leading to the formation of copper particles. acs.org

Oxygen: The introduction of oxygen into the nitrogen carrier gas increases the decomposition rate and helps remove impurities from the resulting particles. nanonasibulin.comtandfonline.com The crystalline phase of the nanoparticles is dependent on both the oxygen concentration and the furnace temperature. nanonasibulin.comtandfonline.com For instance, in a carrier gas with 0.5% oxygen, the product changes from copper (I) oxide (Cu₂O) to copper (II) oxide (CuO) as the furnace temperature increases. nanonasibulin.com With 10.0% oxygen, the product transitions from a mixture of Cu₂O and CuO to pure CuO with increasing temperature. nanonasibulin.com

The mechanism of Cu(acac)₂ decomposition varies with the gaseous environment.

In the presence of water vapor, a proposed three-step reaction pathway occurs acs.orgresearchgate.net:

Formation of a gaseous hydrate (B1144303) complex: The Cu(acac)₂ molecule associates with a water molecule.

Proton transition and ligand liberation: A proton is transferred from the coordinated water to one of the acetylacetonate (acac) ligands, which is then released as gaseous acetylacetone.

Ligand destruction and copper reduction: The remaining ligands are partially destroyed (oxidized), and the Cu²⁺ ion is reduced to its metallic state, Cu⁰.

The newly formed copper particles can then act as a catalyst for surface reactions involving the organic decomposition byproducts. acs.org These reactions can form less volatile, long-chain compounds containing ketone, alcohol, ester, and ether groups. acs.org In an inert atmosphere, the decomposition of the acetylacetone ligand is a significant process, producing byproducts such as acetone, carbon monoxide, and methane. dtic.mil

The formation of copper (I) oxide is believed to occur through a surface reaction involving decomposition products, primarily carbon dioxide. nanonasibulin.com

Atomic Layer Deposition (ALD) of Copper-Based Materials

Copper (II) acetylacetonate is a promising precursor for Atomic Layer Deposition (ALD) due to its stability, low cost, and a relatively wide processing temperature window. aip.orgresearchgate.net ALD allows for the controlled, conformal deposition of thin films by separating the precursor and co-reactant exposures into self-limiting half-cycles.

First-principles calculations and reactive molecular dynamics simulations have provided insight into the atomistic mechanisms of Cu(acac)₂ in ALD processes. rsc.orgnih.govresearchgate.netrsc.org

Cu(acac)₂ chemisorbs on the hollow site of a Cu(110) surface and readily decomposes. rsc.orgnih.govresearchgate.netrsc.org The process involves a sequential dissociation and reduction of the precursor: Cu(acac)₂ → Cu(acac) → Cu rsc.orgnih.govresearchgate.netrsc.org

The dissociated acac-ligands remain on the surface and are thermodynamically stable. rsc.org Further decomposition of these adsorbed ligands on the copper surface is not favorable. rsc.orgnih.govresearchgate.netrsc.org This can block additional precursor molecules from adsorbing, which is a key aspect of the self-limiting nature of ALD. rsc.orgnih.govresearchgate.netrsc.org The complete decomposition of Cu(acac)₂ molecules on copper-rich surfaces like Cu(110) and Cu₂O(111) is observed to be faster than on CuO(111), indicating that surface copper atoms are the reactive species toward the acac-ligand. rsc.org

The removal of the adsorbed acac-ligands during the second half-cycle is crucial and is accomplished by introducing a co-reactant. The reactivity of different co-reactants varies significantly.

The observed order of reactivity towards Cu(acac)₂ is: Atomic H > O₃ > H₂O . rsc.orgnih.govrsc.org

Hydrogen (H₂): Molecular hydrogen is found to be non-reactive towards Cu(acac)₂ on a Cu(110) surface. rsc.orgnih.govrsc.org However, individual hydrogen atoms (radicals), often generated in plasma-enhanced ALD (PEALD), readily break bonds in the precursor upon impact, releasing the surface ligands into the gas phase. rsc.orgnih.govrsc.org

Water (H₂O): On a Cu₂O substrate, water engages in a ligand-exchange reaction with the surface-adsorbed species. rsc.orgnih.govrsc.org This reaction produces gaseous acetylacetone (H(acac)) and leaves behind surface hydroxyl (OH) groups. rsc.orgnih.govrsc.org While deposition of CuO from Cu(acac)₂ and water alone has not been achieved, using a combination of water and oxygen has successfully produced Cu₂O films. aip.orgresearchgate.net

Ozone (O₃): Ozone reacts with Cu(acac)₂ on a CuO surface through combustion reactions. rsc.orgnih.govrsc.org The main by-products of this highly reactive process are carbon dioxide (CO₂) and water. rsc.orgnih.govrsc.org ALD using Cu(acac)₂ and ozone has been shown to deposit the tenorite phase of copper(II) oxide (CuO) within a temperature window of 150°C to approximately 230°C. researchgate.net

Hydroquinone: A process using a mixture of hydroquinone and water as the co-reactant has also been developed for ALD of metallic copper films from Cu(acac)₂. aalto.fi

Table 1: Influence of Gaseous Environment on Vapor Phase Decomposition of Cu(acac)₂

| Gaseous Reagent | Effect on Decomposition Rate | Primary Products | Reference |

|---|---|---|---|

| **Hydrogen (H₂) (in N₂) ** | No significant effect | Copper (Cu) | acs.org, researchgate.net |

| **Water Vapor (H₂O) (in N₂) ** | Increases reactivity significantly | Copper (Cu) | acs.org, researchgate.net |

Table 2: Co-reactant Reactions in ALD with Cu(acac)₂

| Co-reactant | Substrate | Reaction Type | Byproducts | Deposited Film | Reference |

|---|---|---|---|---|---|

| Atomic Hydrogen (H) | Cu(110) | Ligand removal by bond-breaking | Gas-phase ligands | Copper (Cu) | rsc.org, nih.gov, rsc.org |

| Water (H₂O) | Cu₂O | Ligand exchange | Acetylacetone (H(acac)), Surface OH | No deposition (alone) | rsc.org, nih.gov, rsc.org |

| Ozone (O₃) | CuO | Combustion | Carbon Dioxide (CO₂), Water (H₂O) | Copper (II) Oxide (CuO) | rsc.org, nih.gov, rsc.org, researchgate.net |

Metal Organic Chemical Vapor Deposition (MOCVD) for Copper Film Preparation

Metal Organic Chemical Vapor Deposition (MOCVD) is another key technique that utilizes Copper (II) acetylacetonate for producing thin films. In this process, a precursor vapor is transported by a carrier gas to a heated substrate, where it thermally decomposes to form a solid film. diva-portal.org Due to its favorable vapor pressure, Cu(acac)₂ can be sublimated at temperatures around 160°C to generate the necessary vapor for the MOCVD process. diva-portal.org

For the deposition of pure metallic copper films from a Cu(II) precursor like Cu(acac)₂, a reducing agent is typically required in the gas phase to reduce the copper from its +2 oxidation state. diva-portal.org Hydrogen gas (H₂) is a commonly used reducing agent in this context. diva-portal.org The kinetics of the precursor's sublimation are a critical factor influencing the deposition rate and film quality. acs.org

Alternatively, MOCVD can be employed to deposit copper oxide films. These films can then be reduced to metallic copper in a subsequent processing step. For example, copper oxide films can be reduced to copper metal using a reducing agent like formic acid. rsc.org Electron-assisted CVD (e-CVD) is an emerging variation that uses an electron beam to induce precursor decomposition, potentially eliminating the need for a chemical reducing agent and lowering the required substrate temperature. diva-portal.org Research into e-CVD with Cu(acac)₂ has shown it to be a viable precursor, with film properties being highly dependent on process parameters. diva-portal.org

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Copper (II) acetylacetonate | Cu(C₅H₇O₂)₂ |

| Copper | Cu |

| Copper (I) Oxide | Cu₂O |

| Copper (II) Oxide | CuO |

| Hydrogen | H₂ |

| Water | H₂O |

| Oxygen | O₂ |

| Nitrogen | N₂ |

| Acetylacetone | C₅H₈O₂ |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Methane | CH₄ |

| Acetone | C₃H₆O |

| Ozone | O₃ |

| Formic Acid | HCOOH |

Ultrasonic Spray Pyrolysis for Nanomaterial Synthesis

Ultrasonic Spray Pyrolysis (USP) has emerged as a versatile and continuous method for the synthesis of a wide range of nanomaterials, including those derived from copper (II) acetylacetonate [Cu(acac)₂]. vtt.fihielscher.com This technique involves the ultrasonic atomization of a precursor solution into fine aerosol droplets, which are then transported by a carrier gas through a heated reactor. vtt.fimdpi.com Inside the furnace, the solvent evaporates, and the precursor undergoes thermal decomposition to form the desired nanoparticles. mdpi.com The USP process offers excellent control over particle size, morphology, and composition by manipulating various experimental parameters.

The synthesis of nanoparticles from Cu(acac)₂ via USP is fundamentally governed by the thermal decomposition of the precursor in the vapor phase within each droplet. nanonasibulin.comnanonasibulin.com Studies on the chemical vapor deposition of Cu(acac)₂, a process that shares mechanistic similarities with the decomposition step in USP, provide significant insights. The decomposition of Cu(acac)₂ vapor in an inert atmosphere, such as nitrogen, has been shown to produce crystalline copper or copper(I) oxide (Cu₂O) nanoparticles, depending on the reaction conditions. nanonasibulin.com

The furnace temperature and the precursor vapor pressure are critical parameters influencing the final product. At furnace temperatures of 431.5°C and 596.0°C, the thermal decomposition of Cu(acac)₂ predominantly yields crystalline copper nanoparticles. nanonasibulin.com However, at a higher temperature of 705.0°C, the composition of the resulting nanoparticles becomes dependent on the precursor vapor pressure. nanonasibulin.com At this temperature, higher precursor pressures favor the formation of metallic copper particles, while lower pressures lead to the synthesis of copper(I) oxide. nanonasibulin.com A mixture of both phases can be obtained at intermediate pressures. nanonasibulin.com

The mechanism of particle formation is complex and can be influenced by the presence of reactive gases. The introduction of oxygen into the carrier gas can increase the decomposition rate of Cu(acac)₂ and help in the removal of carbonaceous impurities from the final product. nanonasibulin.com The presence of water vapor has also been found to be highly effective in promoting the decomposition of the precursor. A proposed mechanism suggests the formation of a gaseous hydrate complex, followed by a proton transfer from the water molecule to an acetylacetonate ligand, leading to the liberation of acetylacetone. This is followed by the partial oxidation of the remaining ligands and the reduction of Cu(II) to its metallic state. vtt.fiacs.org

The size of the nanoparticles produced through USP is also highly dependent on the experimental conditions. For instance, in the decomposition of Cu(acac)₂ vapor in the presence of hydrogen and water, the geometric mean diameter of the resulting particles was observed to decrease with decreasing precursor vapor pressure at a constant furnace temperature. acs.org

Table 1: Influence of Precursor Vapor Pressure on Nanoparticle Size in the Decomposition of Cu(acac)₂ at 432°C

| Precursor Vapor Pressure (Pa) | Geometric Mean Diameter (nm) |

|---|---|

| 6 | 27.3 |

| 1.9 | 15.6 |

| 0.13 | 5.2 |

| 0.07 | 4.2 |

This table is based on data from studies on the decomposition of copper (II) acetylacetonate vapor in the presence of hydrogen and water. acs.org

Synthesis of Hybrid Nanostructures (e.g., Core-Shell Systems, Graphene Encapsulation)

Copper (II) acetylacetonate serves as a valuable precursor for the synthesis of advanced hybrid nanostructures, such as core-shell nanoparticles and graphene-encapsulated systems. These materials are of significant interest due to their enhanced stability and unique combination of properties.

Core-Shell Systems:

Core-shell nanostructures consist of an inner core material coated with a shell of a different material. This architecture can be used to protect the core from the environment, modify its surface properties, or create multifunctional materials. In the context of copper-based nanoparticles, a shell can prevent the oxidation of the copper core. rsc.org

While various methods exist for the synthesis of core-shell nanoparticles, a common strategy involves the sequential reduction of metal precursors. For instance, in the synthesis of Cu/Ni core-shell nanoparticles, copper acetate and nickel acetate have been used as precursors in ethylene glycol, with different reducing agents and temperatures employed to control the formation of the core and shell, respectively. udel.edu The principles of such syntheses can be extended to systems utilizing Cu(acac)₂ as the copper source, leveraging its well-defined decomposition behavior. The formation of a core-shell structure is often driven by factors such as the relative reduction potentials of the metals and the kinetics of the reaction.

Graphene Encapsulation:

Graphene encapsulation of copper nanoparticles is a particularly promising strategy for preventing oxidation and enhancing the performance of the nanoparticles in various applications. Cu(acac)₂ has been successfully used as a precursor in a one-step metal-organic chemical vapor deposition (MOCVD) process to produce large quantities of graphene-encapsulated copper nanoparticles. csmres.co.ukuq.edu.au

A detailed mechanistic investigation revealed that the formation of these core-shell structures proceeds via a novel coalescence mechanism. csmres.co.uk In this process, the Cu(acac)₂ precursor is vaporized and transported into a high-temperature reaction zone. Here, it decomposes, leading to the formation of copper and carbon nanoclusters suspended in the atmosphere. These nanoclusters then collide and agglomerate. Within these C/Cu nanoagglomerates, the coalescence of copper and carbon atoms leads to the formation of a single-crystal copper core with a multi-layer graphene shell. csmres.co.uk This is distinct from the more commonly observed dissolution-precipitation mechanism seen in the synthesis of other graphene-encapsulated metal nanoparticles like nickel or iron. csmres.co.ukuq.edu.au

The resulting graphene-encapsulated copper nanoparticles exhibit remarkable thermal stability. It has been shown that a graphene shell with a thickness of just 1-2 nm can protect the copper core from oxidation in air at temperatures up to 165°C. csmres.co.ukuq.edu.au

Table 2: Synthesis Parameters for Graphene-Encapsulated Copper Nanoparticles from Cu(acac)₂

| Parameter | Value |

|---|---|

| Precursor | Copper (II) acetylacetonate |

| Synthesis Method | Metal-Organic Chemical Vapor Deposition (MOCVD) |

| Evaporation Temperature | 150°C |

| Reaction Temperature | 600°C |

| Carrier Gas | H₂ |

| Average Diameter of Cu Core | 18 nm |

| Thickness of Graphene Shell | 1-2 nm |

This table is based on data from the synthesis of graphene-encapsulated copper nanoparticles via a coalescence mechanism. csmres.co.uk

Elucidation of Coordination Chemistry and Adduct Formation of Copper Ii Acetylacetonate

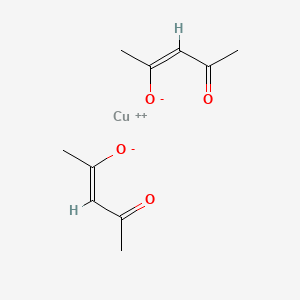

Electronic and Geometric Structures of Copper (II) Acetylacetonate (B107027) Complexes

The fundamental structure of copper (II) acetylacetonate, Cu(acac)₂, features a central copper (II) ion. As a d⁹ metal ion, it contains one unpaired electron, rendering the complex paramagnetic. researchgate.netnih.gov X-ray crystallography and Density Functional Theory (DFT) calculations consistently show that the copper center adopts a square-planar coordination geometry. wikipedia.orgresearchgate.net In this configuration, the copper ion is chelated by two acetylacetonate (acac) ligands, which act as bidentate O,O-donors, forming two stable six-membered rings. youtube.com

The electronic structure is characterized by a highest occupied molecular orbital (HOMO) and a lowest unoccupied molecular orbital (LUMO) that are both primarily copper-based. nih.gov The reduction of the square-planar Cu(II) complex typically leads to a tetrahedral Cu(I) complex, a geometric reorganization that influences its electrochemical behavior. researchgate.net The structural parameters of the neutral complex have been extensively studied, revealing specific bond lengths and angles that define its stable conformation. researchgate.net

Table 1: Selected Geometric Parameters for [Cu(acac)₂] This table presents a comparison of experimental and DFT-calculated geometric parameters for the neutral bis(acetylacetonato)copper(II) molecule.

| Parameter | Average Experimental Value (CSD) | DFT Calculated Value |

| Cu-O Bond Length (Å) | 1.929 (±0.009) | 1.937 |

| O-Cu-O Bond Angle (°) | 93.3 (±0.4) | Not specified |

Source: Data derived from computational and crystallographic studies. researchgate.netresearchgate.net

Formation of Lewis Acid-Base Adducts

The square-planar geometry of Cu(acac)₂ leaves its axial positions sterically accessible, allowing it to function as a Lewis acid. niscpr.res.in This characteristic facilitates the formation of adducts with a variety of Lewis bases, leading to an expansion of the copper ion's coordination sphere, typically to five-coordinate (square-pyramidal) or six-coordinate (distorted octahedral) geometries. oup.comacs.org

The interaction between Cu(acac)₂ and nitrogen-containing heterocyclic bases like imidazole (B134444) and bipyridine has been a subject of detailed spectroscopic investigation. The addition of imidazole (Im) to Cu(acac)₂ results in the stepwise formation of adducts, which can be monitored by techniques such as Electron Paramagnetic Resonance (EPR). acs.orgacs.org

At low concentrations, a five-coordinate mono-adduct, [Cu(acac)₂Im], is formed, where the imidazole molecule occupies an axial position. acs.org As the concentration of imidazole increases, a six-coordinate bis-adduct, [Cu(acac)₂Im₂], becomes the predominant species. acs.orgacs.org Spectroscopic analysis indicates that the preferred geometry for the bis-adduct is trans-equatorial. acs.org Similar adduct formation is observed with 4,4'-bipyridine (B149096), yielding complexes such as CuABpy. jmchemsci.com

Table 2: EPR Spin Hamiltonian Parameters for Copper (II) Acetylacetonate-Imidazole Adducts This table displays the g and A values obtained from EPR spectroscopy for the mono- and bis-adducts formed between Cu(acac)₂ and imidazole in a frozen solution.

| Complex | g₁ | g₂ | g₃ | A₁ (MHz) | A₂ (MHz) | A₃ (MHz) |

| [Cu(acac)₂Im] (mono-adduct) | 2.063 | 2.063 | 2.307 | 26 | 15 | 472 |

| [Cu(acac)₂Im₂] (bis-adduct) | 2.059 | 2.059 | 2.288 | 30 | 30 | 498 |

Source: Data from advanced EPR studies. acs.orgacs.org

Beyond simple monodentate bases, Cu(acac)₂ reacts with bidentate chelating ligands to form stable mixed-ligand complexes. niscpr.res.in These reactions, typically conducted in non-aqueous solvents, demonstrate the versatility of Cu(acac)₂ as a precursor. For instance, the reaction with ethylenediamine (en) yields a stable 1:1 adduct, Cu(acac)₂(en), which features a tetragonally-distorted octahedral stereochemistry around the copper atom. oup.com This stability is attributed to the chelating effect of the diamine ligand. oup.com A variety of other chelating agents containing amino groups have been shown to form similar adducts.

Table 3: Examples of Chelating Ligands Forming Adducts with Cu(acac)₂ This table lists various chelating ligands that react with bis(acetylacetonato)copper(II) to form Lewis acid-base adducts.

| Chelating Ligand | Abbreviation |

| Ethylenediamine | en |

| 1,3-Diaminopropane | - |

| Glycine | gly-H |

| o-Aminophenol | - |

| Anthranilic acid | - |

| Thiosemicarbazide | tsc-H |

Source: Data from studies on reactions with chelating ligands. niscpr.res.in

Supramolecular Assembly and Coordination Networks

The coordination principles of Cu(acac)₂ can be extended to construct more elaborate supramolecular structures and coordination polymers. This is achieved by moving beyond simple adducts to systems where the ligands themselves are designed to link multiple metal centers.

The assembly of dinuclear complexes can be achieved by employing exo-dentate bridging ligands that coordinate to the axial positions of two separate [Cu(acac)(AA)]⁺ units (where AA is another chelating ligand like bipyridine). lew.ro This strategy allows for the creation of discrete, bridged molecular structures. Furthermore, even in the solid state of pure Cu(acac)₂, intermolecular forces play a significant role, contributing to unusual physical properties such as high flexibility of its crystals. wikipedia.org

A sophisticated approach to building coordination networks involves the use of hetero-bifunctional ligands that contain both a β-diketonate chelating site and a pyridyl group for intermolecular linking. acs.org Researchers have synthesized ligands such as 3-(4-(pyridin-4-yl)phenyl)pentane-2,4-dione (L1) and 3-(4-(pyridin-4-ylethynyl)phenyl)pentane-2,4-dione (L2) for this purpose. acs.org

Formation of Polymeric Arrays through Hydrogen-Bonding and Metal-Ligand Coordination

The capacity of the neutral bis(acetylacetonato)copper(II), [Cu(acac)₂], complex to act as a Lewis acid allows for its assembly into extended supramolecular structures. rsc.org These polymeric arrays are typically formed through the axial coordination of bridging ligands, which link the individual [Cu(acac)₂] units. A key strategy involves using bifunctional ligands, such as 4,4'-bipyridine (Bpy), which can coordinate to the copper centers of two separate molecules, thereby propagating a one-dimensional chain.

The interaction between [Cu(acac)₂] and 4,4'-bipyridine has been studied in solution, demonstrating the formation of adducts. jmchemsci.com The synthesis of the solid-state adduct, Cu(acac)₂Bpy, results in a polymeric structure where the 4,4'-bipyridine ligand bridges the copper centers. jmchemsci.com

In other instances, polymeric coordination polymers are formed not through simple adduct formation but via a substitution reaction. For example, the reaction between heteroleptic copper(II) complexes containing an acetylacetonate ligand, such as [Cu(acac)(AA)]⁺ (where AA is a N-donor chelating ligand), and carboxylate anions can lead to the substitution of the acac⁻ ligand. lew.ro This process can generate one-dimensional coordination polymers with bridging carboxylato ligands, creating zigzag chain topologies. lew.ro

Hydrogen bonding also plays a significant role in stabilizing these extended architectures. In complexes where aqua ligands are present, such as in certain carboxylate-bridged polymers, hydrogen bonds can form between the aqua ligands and uncoordinated oxygen atoms of the carboxylate groups, further reinforcing the polymeric structure. lew.ro

Table 1: Examples of Adducts and Polymers Involving Copper (II) Acetylacetonate

| Precursor Complex | Bridging/Coordinating Ligand | Resulting Structure | Reference |

|---|---|---|---|

| [Cu(acac)₂] | 4,4'-Bipyridine | 1D Coordination Polymer | jmchemsci.com |

| [Cu(acac)(tmen)]⁺ | Trimesic acid dianion | Coordination polymer (via acac⁻ substitution) | lew.ro |

Ligand Exchange and Substitution Reactions

The acetylacetonate ligands in [Cu(acac)₂] can be partially or fully substituted by other ligands, a process central to its reactivity. These ligand exchange and substitution reactions are influenced by factors such as the nature of the incoming ligand, the solvent, and the reaction conditions.

Reactions of bis(acetylacetonato)copper(II) with various chelating ligands containing amino groups demonstrate this dual reactivity. niscpr.res.in In non-aqueous solvents like toluene (B28343) or dichloroethane, the reaction with chelating ligands (L-L) typically results in the formation of mixed-ligand complexes, or Lewis acid-base adducts, of the type [Cu(acac)₂(L-L)]. niscpr.res.in However, when the reaction is conducted in solvents like ethanol (B145695) or methanol, a "template" reaction can occur, where the coordinated acetylacetonate's carbonyl group condenses with the amino group of the incoming ligand, forming a new Schiff base ligand coordinated to the copper center. niscpr.res.in This implies a cleavage of the copper-oxygen bond of the acac⁻ ligand during the reaction. niscpr.res.in

A more direct substitution of the acetylacetonate ligand is also observed. The reaction of [Cu(acac)(tmen)]⁺ with the dianion of trimesic acid, for instance, results in the complete replacement of the acetylacetonato ligand by the chelating carboxylate groups. lew.ro The stability of the resulting complexes is a significant driving force for these reactions. Studies on mixed-chelate complexes, such as those involving acetylacetonates and diselenocarbamates, show that the formation and stability of the mixed-ligand species depend on the substituents on the acac⁻ ligand and the solvent used. nih.gov For example, while substituted acetylacetonates can form stable mixed-chelate complexes, the parent [Cu(acac)₂] does not readily undergo exchange with bis(diethyldiselenocarbamato)copper(II). nih.gov

Kinetic studies using temperature-jump techniques have been employed to determine the rate constants for the formation and dissociation of ternary complexes, such as the [Cu(bpy)(acac)]⁺ complex, providing insight into the dynamics of these ligand exchange processes. oup.com

Stereochemical Properties and Fluxionality of Copper (II) Acetylacetonate Complexes

The parent [Cu(acac)₂] molecule possesses a d⁹ electron configuration and, in its neutral, solid state, adopts a square-planar coordination geometry around the copper(II) center. wikipedia.orgnih.gov X-ray crystallography data confirms this, with average experimental Cu-O bond lengths of approximately 1.919 Å and O-Cu-O bond angles averaging 93.7°. nih.gov Some studies have noted that the molecule is not perfectly planar, but exhibits a "step-like" structure. researchgate.net

The stereochemistry of the copper center is highly fluxional and changes significantly upon reaction, particularly during adduct formation and ligand exchange. The coordination number of the copper ion expands from four to five or six, leading to different geometries.

Five-Coordinate Adducts : The formation of 1:1 adducts with donor molecules often leads to a five-coordinate geometry. With nitrogen heterocycles like pyridine, axial coordination produces a square-pyramidal geometry. rsc.org In the case of a specific chiral bipyridine ligand, spectroscopic evidence suggests a geometry that is likely trigonal bipyramidal or square pyramidal. acs.org Computational studies on the reduced form, [Cu(acac)₂]⁻, indicate a reorganization from a planar to a more tetrahedral coordination geometry. researchgate.net

Six-Coordinate Adducts : When [Cu(acac)₂] reacts with bidentate chelating ligands like ethylenediamine (en), a stable 1:1 adduct, [Cu(acac)₂(en)], is formed. oup.com In this complex, the ethylenediamine coordinates to the copper center, resulting in a six-coordinate, tetragonally distorted octahedral stereochemistry. niscpr.res.inoup.com The formation of such adducts leads to a marked weakening of the original Cu-O bonds from the acetylacetonate ligands. oup.com

This changeability in coordination number and geometry is a hallmark of the fluxional character of copper(II) acetylacetonate complexes, allowing the copper center to readily adapt its coordination sphere in response to different chemical environments and reacting partners.

Table 2: Stereochemical Properties of [Cu(acac)₂] and its Derivatives

| Compound/Complex | Coordination Number | Geometry | Average Cu-O Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Cu(acac)₂] (neutral) | 4 | Square Planar | 1.919 | wikipedia.orgnih.gov |

| [Cu(acac)₂(en)] | 6 | Distorted Octahedral | N/A (weakened bonds) | niscpr.res.inoup.com |

| Cu(acac)₂ | 5 | Square Pyramidal | N/A | rsc.org |

| [Cu(acac)₂]⁻ (reduced) | 4 | Tetrahedral | N/A | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques for Copper Ii Acetylacetonate

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in assigning the structural features of copper (II) acetylacetonate (B107027). The analysis of vibrational spectra reveals a strong coupling between the modes of the chelated ring. nih.gov Key vibrational bands have been assigned to specific molecular motions. For instance, prominent IR bands at approximately 1577 cm⁻¹ and 1529 cm⁻¹ are attributed to the C=C stretching motion coupled with the symmetric C=O stretching motion, and the C=O stretching coupled with C=C stretching, respectively. researchgate.net Bands around 2920 cm⁻¹ and 1414 cm⁻¹ correspond to C-H stretching, while the band at 451 cm⁻¹ is assigned to the Cu-O stretching mode. researchgate.net

Density functional theory (DFT) calculations have been employed to complement experimental findings, although computed band positions are often predicted at higher wavenumbers than those observed experimentally. nih.gov These discrepancies are often explained by the different physical states considered; DFT calculations typically assume a free molecule in the gas phase, whereas experimental spectra are often recorded on solid samples. nih.gov Nevertheless, the combination of theoretical calculations and experimental data provides a robust basis for the assignment of vibrational wavenumbers. nih.gov Studies comparing Cu(acac)₂ with similar complexes, like those with dibenzoylmethane (B1670423) (dbm), suggest that the in-phase symmetric O-Cu-O stretching mode is a useful indicator of the metal-ligand bond strength. nih.gov

Table 1: Selected FT-IR Vibrational Frequencies for Copper (II) Acetylacetonate and its Adducts

| Vibrational Mode | CuA (cm⁻¹) | CuABpy (cm⁻¹) | CuA-Cl (cm⁻¹) | CuA-ClBpy (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Ring Deformation | 455 | 428 | 462 | 439 | jmchemsci.com |

| ν(Cu-N) | - | 532 | - | 528 | jmchemsci.com |

CuA: Bis(acetylacetonato) copper (II), CuABpy: Bis(acetylacetonato) copper (II) with 4,4-bipyridine, CuA-Cl: Bis(3-chloroacetylacetonato) copper, CuA-ClBpy: Bis(3-chloroacetylacetonato) copper with 4,4-bipyridine

Electronic Absorption Spectroscopy (UV-Vis, Visible-NIR)

Electronic absorption spectroscopy provides critical insights into the electronic structure and d-d transitions of the copper (II) ion within the acetylacetonate complex.

Correlation of Electronic Transitions with Molecular Geometry and Distortion

The UV-Vis spectrum of copper (II) acetylacetonate typically displays multiple absorption bands. These can include a charge transfer from metal to ligand (CTML), a π-π* electron transition, and d-d electron transitions. researchgate.net The d-d transition bands are particularly sensitive to the coordination environment and geometry of the Cu(II) center. In a square planar geometry, which is characteristic of Cu(acac)₂, these transitions are well-defined. bch.rowikipedia.org The position and intensity of these bands can shift based on interactions with solvents or the introduction of other ligands, reflecting changes in the coordination sphere and molecular geometry. kyoto-u.ac.jp Theoretical studies have shown a strong dependence of the computed absorption transitions on the direct coordination environment around the Cu(II) complex. nih.gov

Solvatochromism and Solvent Effects on Absorption Spectra

Copper (II) acetylacetonate exhibits negative solvatochromism, meaning the d-d transition energy decreases as the donor power of the solvent increases. researchgate.netidosi.org This phenomenon arises from the coordination of solvent molecules to the copper center, which alters the ligand field strength and can lead to a change in geometry from square planar towards octahedral in solution. researchgate.net The donor number (DN) of the solvent plays the most significant role in this solvatochromic shift. researchgate.netidosi.org For instance, theoretical calculations predict significant red-shifts for the dz²→dxy transition in the presence of coordinating solvents like water and pyridine. nih.govresearchgate.net This sensitivity to the solvent environment makes copper (II) acetylacetonate a subject of interest for potential applications as a color indicator and in sensor materials. kyoto-u.ac.jpidosi.org

Table 2: UV-Visible Absorption Bands of Copper (II) Acetylacetonate in Methanol

| Wavelength (nm) | Assignment | Reference |

|---|---|---|

| 293 | Ligand-centered transition | rsc.org |

| 361 | d-d transitions for Cu(II) in an octahedral environment | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like copper (II) complexes, providing detailed information about the electronic structure and the local environment of the unpaired electron. libretexts.org

Analysis of Electronic g-Tensors and Hyperfine Coupling Constants

The EPR spectrum of copper (II) acetylacetonate is characterized by its g-tensor and the hyperfine coupling constant (A) for the copper nucleus (I=3/2), which splits the signal into four lines. libretexts.org In frozen solutions, the spectra are anisotropic, allowing for the determination of the principal values of the g and A tensors (g∥, g⊥, A∥, A⊥). ethz.ch These parameters are sensitive to the coordination environment. For example, the presence of water or other coordinating solvents can cause noticeable changes in the g₃ and Cu A₃ parameters. researchgate.net The hyperfine coupling constants show a more pronounced dependence on the base strength of the solvent compared to the electronic g-tensors. nih.gov

Table 3: EPR Spin Hamiltonian Parameters for [Cu(acac)₂] and its Adducts

| Complex | g₁ | g₂ | g₃ | A₁ (MHz) | A₂ (MHz) | A₃ (MHz) | Reference |

|---|---|---|---|---|---|---|---|

| [Cu(acac)₂] in CHCl₃:DMF (1:1) | - | - | - | - | - | - | acs.org |

| [Cu(acac)₂Im] monoadduct | 2.063 | 2.063 | 2.307 | 26 | 15 | 472 | acs.org |

| [Cu(acac)₂Im₂] bis-adduct | 2.059 | 2.059 | 2.288 | 30 | 30 | 498 | acs.org |

Hyperfine Techniques: ENDOR and HYSCORE Spectroscopy

Advanced EPR techniques like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy provide even greater detail about the interactions between the unpaired electron and surrounding magnetic nuclei. libretexts.orgacs.org ENDOR studies on frozen solutions of Cu(acac)₂ have determined the hyperfine tensors of the methine (CH) and methyl (CH₃) protons. osti.gov These techniques can reveal subtle electronic and structural changes, including distortions and strain effects in the ligand system. cardiff.ac.uk For instance, ENDOR can distinguish between different proton couplings, such as those from the imine protons in related mixed-ligand complexes. cardiff.ac.uk HYSCORE has been used to determine the hyperfine and quadrupole values for remote nitrogen atoms in adducts, providing a comprehensive picture of the coordination environment. acs.org

Spin Polarization Effects in EPR Parameters

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for probing the electronic structure of paramagnetic species like Copper (II) acetylacetonate, Cu(acac)₂. The EPR parameters, namely the g-tensor and the hyperfine coupling tensor (A), provide detailed information about the coordination environment and the nature of the metal-ligand bonding. Spin polarization effects have been shown to give rise to significant contributions to the hyperfine coupling tensor in square planar copper(II) complexes, while the electronic g-tensor is only marginally affected. diva-portal.org

Theoretical studies using density functional theory (DFT) have been employed to understand these effects. For instance, increasing the Hartree-Fock exchange percentage in calculations can introduce spin contamination, which may be detrimental for singly occupied molecular orbitals (SOMOs) that have metal-ligand antibonding character. mdpi.com This highlights the complexity of accurately modeling the spin polarization and its influence on the hyperfine interactions. mdpi.com The hyperfine coupling constants of the Cu(acac)₂ complex exhibit a more pronounced dependence on the solvent's base strength compared to the g-tensors. researchgate.net Anisotropic hyperfine couplings to the methine and methyl protons of the acetylacetonate ligand have been identified and confirmed by DFT calculations. core.ac.uk These studies underscore the importance of considering spin polarization for an accurate interpretation of the hyperfine structure in the EPR spectra of Cu(acac)₂.

Table 1: Representative EPR Spin Hamiltonian Parameters for Cu(acac)₂ and Related Adducts

| Complex | Solvent/Conditions | g-values (g₁, g₂, g₃) | Cu A-values (A₁, A₂, A₃) (MHz) | Reference |

|---|---|---|---|---|

| [Cu(acac)₂] | CHCl₃:Tol (dry) | g_iso = 2.117 | a_iso = 237 | researchgate.net |

| [Cu(acac)₂] | CHCl₃:DMF | g_iso = 2.135 | a_iso = 196 | researchgate.net |

| [Cu(acac)₂Im] (monoadduct) | Frozen Solution (Cu:Im 1:10) | 2.063, 2.063, 2.307 | 26, 15, 472 | acs.org |

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis

X-ray diffraction (XRD) techniques are indispensable for determining the solid-state structure of Copper (II) acetylacetonate. Single-crystal X-ray analysis reveals that Cu(acac)₂ possesses a square planar coordination geometry around the central copper ion. researchgate.netwikipedia.org The structure has been redetermined with high precision, yielding monoclinic crystals. researchgate.net

Table 2: Single Crystal X-ray Diffraction Data for Cu(acac)₂

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | jeol.com |

| a (Å) | 11.331(9) | researchgate.net |

| b (Å) | 4.697(3) | researchgate.net |

| c (Å) | 10.290(9) | researchgate.net |

| β (°) | 91.84(7) | researchgate.net |

| Cu-O bond length 1 (Å) | 1.914(4) | researchgate.net |

| Cu-O bond length 2 (Å) | 1.912(4) | researchgate.net |

| O-Cu-O chelate angle (°) | 93.2(2) | researchgate.net |

Mass Spectrometry (GC-MS) for Precursor and Decomposition Product Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for analyzing the volatility of Cu(acac)₂ as a precursor and identifying its decomposition products. nih.gov The mass spectra of various copper β-diketonates, including Cu(acac)₂, have been studied extensively. cdnsciencepub.com The fragmentation of the molecular ion is influenced by the nature of the substituents on the chelate ring. cdnsciencepub.com

Studies on the thermal decomposition of Cu(acac)₂ vapor for nanoparticle synthesis have shown that the process is complex. researchgate.net In the presence of water vapor, a proposed mechanism involves the formation of a gaseous hydrate (B1144303) complex, followed by a proton transfer to a ligand, liberating it as gaseous acetylacetone (B45752) (acacH). researchgate.net Further reactions can lead to the partial destruction of the remaining ligands and the reduction of Cu(II) to Cu(0). researchgate.net Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to investigate the surface species during deposition, confirming the presence of Cu-acac⁺ species and the intactness of the acetylacetonate ligand on the surface under certain conditions. nih.gov The electron-induced fragmentation of Cu(acac)₂ is noted to be less pronounced compared to its fluorinated analogue, Cu(hfac)₂. researchgate.net

In Situ Spectroscopic Studies during Material Synthesis (e.g., XANES, FTIR)

In situ spectroscopic techniques are crucial for monitoring the chemical transformations of Cu(acac)₂ during material synthesis in real-time. X-ray Absorption Near Edge Structure (XANES) spectroscopy, for instance, can track the oxidation state of copper. researchgate.netescholarship.org During the synthesis of copper-based catalysts, in situ XANES can reveal the conversion of the initial Cu(II) state in the precursor to Cu(I) or Cu(0) species under reaction conditions. researchgate.netescholarship.org Theoretical studies have shown that accurately simulating the Cu K-edge XANES spectra of Cu(II) compounds requires considering multiple electronic configurations (3d⁹ and 3d¹⁰L) to properly describe the final state of the photoabsorption process. semanticscholar.org

Fourier-transform infrared (FT-IR) spectroscopy is another valuable in situ tool. During the solvothermal synthesis of copper sulfides using Cu(acac)₂ as a precursor, FT-IR can monitor the disappearance of characteristic vibrational bands of the acetylacetonate ligand, confirming the decomposition of the precursor and the formation of the desired product. inorgchemres.org For example, the absence of sharp bands between 1000-1500 cm⁻¹ indicates the removal of acetylacetone from the final material. inorgchemres.org Similarly, during atomic layer deposition, reactive molecular dynamics simulations combined with experimental data show that water can react with Cu(acac)₂ via a ligand-exchange reaction, producing gaseous acetylacetone (H(acac)) and surface hydroxyl species. rsc.org

Advanced Microscopy and Elemental Analysis (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray spectroscopy (EDX) provides morphological and elemental information about materials synthesized using Copper (II) acetylacetonate as a precursor. SEM allows for the visualization of the surface topography, particle size, and shape of the resulting materials, such as nanoparticles or thin films. researchcommons.orgresearchgate.netresearchgate.net

EDX analysis complements SEM by providing a quantitative or semi-quantitative elemental composition of the sample. researchcommons.orgrsc.orgnaturalspublishing.com This is particularly useful to confirm the presence of copper and other expected elements in the synthesized material and to check for impurities. For instance, in the synthesis of heteroligand copper (II) complexes where Cu(acac)₂ is a starting material, SEM-EDX is used to study the structure and confirm the elemental makeup of the final coordination compound. researchcommons.org The technique is also applied to analyze copper structures fabricated on various substrates, where EDX spectra are recorded at different locations to determine the atomic composition accurately. researchgate.net

Reaction Mechanisms and Reactivity Studies of Copper Ii Acetylacetonate

Decomposition Pathways in Various Environments

The thermal decomposition of copper (II) acetylacetonate (B107027), Cu(acac)₂, is a critical aspect of its application in processes like chemical vapor deposition (CVD) for creating copper and copper oxide nanoparticles. The decomposition pathways are highly dependent on the surrounding environment, such as the presence of different gases or solvents.

In an inert atmosphere like nitrogen, the thermal decomposition of Cu(acac)₂ vapor leads to the formation of crystalline copper and copper(I) oxide nanoparticles. researchgate.net The decomposition process is observed to begin at temperatures around 286°C under these conditions. researchgate.net When water vapor is introduced into the system, it significantly influences the decomposition rate. A proposed mechanism involves three steps: the formation of a gaseous hydrate (B1144303) complex, a proton transfer from the coordinated water to a ligand resulting in the release of gaseous acetylacetone (B45752), and finally, the partial oxidation of the remaining ligands and reduction of Cu(II) to elemental copper (Cu(0)). researchgate.net

The presence of oxygen introduces alternative decomposition pathways, leading to the formation of copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO). researchgate.net Higher oxygen concentrations and reaction temperatures favor the formation of the copper oxides. researchgate.net Carbon dioxide (CO₂) and water, as oxidation products, can also act as oxidizers in the decomposition process. researchgate.net

In supercritical carbon dioxide (scCO₂), the initial step of decomposition involves the release of acetylacetone ligands from the central copper atom. elsevierpure.com The reaction generally follows first-order kinetics, and the rate increases with pressure due to changes in the density of the scCO₂. elsevierpure.com The activation energy for decomposition in scCO₂ is notably lower than in air or a vacuum, highlighting the potential of scCO₂ as a process solvent for metal/metal oxide deposition. elsevierpure.com

First-principles calculations and reactive molecular dynamics simulations have provided further atomistic insights. On a Cu(110) surface, Cu(acac)₂ is predicted to chemisorb and readily decompose into a copper atom and acetylacetonate (acac) ligands. rsc.org A sequential dissociation and reduction process is observed: Cu(acac)₂ → Cu(acac) → Cu. rsc.org The further decomposition of the acac ligand on the copper surface is less favorable, which can lead to the blocking of further precursor adsorption. rsc.org

The photodecomposition of Cu(acac)₂ can be sensitized by certain carbonyl compounds, leading to a more efficient process than direct photolysis. cdnsciencepub.com The primary photoproducts in both direct and sensitized photodecomposition are acetylacetone and a copper(I) acetylacetonate complex. cdnsciencepub.com This copper(I) complex can then undergo thermal disproportionation to form CuO and Cu(acac)₂ under a nitrogen atmosphere or be oxidized back to Cu(acac)₂ in the presence of oxygen. cdnsciencepub.com

Mechanistic Investigations of Ligand Transformation and Reduction Processes

The transformation of ligands and the reduction of the copper center in Cu(acac)₂ are fundamental to its reactivity in various chemical processes. These transformations can be initiated by thermal, photochemical, or chemical means.

Ligand Transformation:

In the presence of chelating ligands containing at least one amino group, the reactivity of Cu(acac)₂ is highly dependent on the solvent. In non-aqueous media like toluene (B28343) or dichloromethane, Lewis acid-base adducts are formed where the chelating ligand coordinates to the copper center without displacing the acetylacetonate ligands. niscpr.res.in However, when the reaction is carried out in protic solvents such as ethanol (B145695) or methanol, template synthesis of Schiff base chelates can occur. niscpr.res.in This process involves the condensation of a carbonyl group of the coordinated acetylacetonate ligand with an amino group of the chelating ligand. niscpr.res.in This suggests that in these solvents, a copper-oxygen bond in the Cu(acac)₂ complex may cleave, allowing the free carbonyl group to react. niscpr.res.in

Reduction Processes:

The reduction of Cu(II) to Cu(I) or Cu(0) is a key step in many reactions involving Cu(acac)₂. As previously mentioned, the thermal decomposition of Cu(acac)₂ in the presence of water involves the reduction of Cu(II) to Cu(0). researchgate.net Similarly, first-principles calculations show a sequential reduction on a copper surface: Cu(acac)₂ → Cu(acac) → Cu. rsc.org

Photochemical decomposition, both direct and sensitized, also leads to the reduction of the copper center. The primary photoproduct is a copper(I) acetylacetonate complex. cdnsciencepub.com This Cu(I) species can be intercepted by triphenylphosphine (B44618) to form a stable Cu(acac)(PPh₃)₂ complex, providing direct evidence for the formation of a copper(I) intermediate. cdnsciencepub.com

In the context of redox initiator systems for polymerization, thiourea (B124793) derivatives act as reducing agents for Cu(acac)₂. mdpi.com Thiourea plays a dual role, acting as both a reducing agent and a ligand in the copper complexes, which influences the generation of radicals and the efficiency of the polymerization process. mdpi.com

Computational studies using density functional theory (DFT) have provided insights into the electronic structure of the neutral, oxidized, and reduced forms of Cu(acac)₂. nih.govresearchgate.net These studies show that both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the neutral molecule are primarily copper-based. nih.gov The neutral molecule is a spin = ½ system, while both the oxidized (Cu(III)) and reduced (Cu(I)) forms are calculated to have a spin state of zero. nih.gov

Intermediates and Transition States in Catalytic Cycles

Copper(II) acetylacetonate is a versatile catalyst in various organic transformations, and understanding the intermediates and transition states in its catalytic cycles is crucial for optimizing these reactions.

A significant area of Cu(acac)₂ catalysis involves its reaction with diazo compounds to generate copper-carbene intermediates. youtube.com These highly reactive species are central to a range of transformations, including cyclopropanation, C-H insertion, and ylide formation. youtube.com The initial step is the interaction of Cu(acac)₂ with the diazo compound, leading to the extrusion of nitrogen gas and the formation of a copper-carbene complex. youtube.com This intermediate can exist in resonance forms, with the carbene carbon donating electron density to the copper center. youtube.com

In cyclopropanation reactions , the copper-carbene intermediate reacts with an alkene. The mechanism can proceed through different pathways, leading to the formation of a cyclopropane (B1198618) ring. youtube.com Similarly, in ylide formation , the copper-carbene can react with heteroatoms like sulfur or nitrogen. For instance, reaction with a sulfide (B99878) generates a sulfur ylide, which can then undergo further transformations. youtube.com

In insertion reactions , the copper-carbene intermediate can insert into C-H or O-H bonds. For example, the reaction of an indole (B1671886) with a diazo compound in the presence of Cu(acac)₂ results in the insertion of the carbene into the C3-H bond of the indole. youtube.com

The Smith-Vankylas-Wolff rearrangement also proceeds through a copper-carbene intermediate. The rearrangement is initiated by the formation of the carbene, which then undergoes a series of transformations to yield the final rearranged product. youtube.com

In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), mechanistic studies with copper(II) acetate (B1210297) suggest the involvement of a bimetallic catalytic pathway. nih.gov It is proposed that a mixed-valence dinuclear copper species, potentially involving both Cu(II) and Cu(I), could be a highly efficient catalyst. nih.gov One copper center may act as a Lewis acid to activate the azide, while the other participates in a two-electron reduction during the formation of a metallacycle. nih.gov While this study used copper(II) acetate, the principles could be relevant to understanding the role of Cu(acac)₂ in similar reactions.

Electron Transfer Processes in Redox Reactions

Electron transfer is a fundamental process in the redox chemistry of copper(II) acetylacetonate, underpinning its role in various catalytic and chemical transformations. webassign.net The Cu(II)/Cu(I) redox couple is central to these processes, and the transfer of an electron is intrinsically linked to changes in the coordination geometry of the copper center. researchgate.net

In sensitized photodecomposition, an electron transfer mechanism is proposed to occur from the ligand of Cu(acac)₂ to the excited state of a sensitizer (B1316253) molecule within an encounter complex. cdnsciencepub.com The feasibility of this electron transfer can be estimated by considering the free energy change (ΔG), which depends on the oxidation potential of the donor (Cu(acac)₂), the reduction potential of the acceptor (sensitizer), and the excited-state energy of the acceptor. cdnsciencepub.com

Computational studies have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the neutral Cu(acac)₂ molecule are primarily copper-based. nih.gov This suggests that both oxidation (electron removal from the HOMO) and reduction (electron addition to the LUMO) directly involve the copper center. The neutral Cu(II) complex is a spin = ½ system. Upon reduction, it forms a Cu(I) species, and upon oxidation, a Cu(III) species, both of which are predicted to have a spin state of zero. nih.gov

The electrochemical behavior of Cu(acac)₂ and its derivatives has been investigated using techniques like cyclic voltammetry. For example, copper acetylacetone bis(thiosemicarbazone) complexes exhibit two reversible one-electron redox couples, indicating the accessibility of different oxidation states. uq.edu.au

In the context of redox initiator systems for polymerization, Cu(acac)₂ participates in electron transfer reactions with reducing agents like thiourea derivatives. mdpi.com This process generates radicals that initiate the polymerization. The efficiency of this process is influenced by the structure of the thiourea, which can also act as a ligand for the copper center. mdpi.com

The geometry of the copper complex plays a significant role in the kinetics of electron transfer. Cu(I) (a d¹⁰ ion) typically favors tetrahedral or trigonal planar geometries, while Cu(II) (a d⁹ ion) prefers tetragonal or trigonal bipyramidal geometries due to the Jahn-Teller effect. researchgate.net The geometric rearrangement required upon electron transfer can influence the rate of the reaction. researchgate.net

Influence of Solvent and Ligand Modifications on Reaction Kinetics

The kinetics of reactions involving copper(II) acetylacetonate are significantly influenced by the nature of the solvent and modifications to the acetylacetonate or other coordinated ligands.

Solvent Effects: